molecular formula C11H15NO B2538891 Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol CAS No. 1807914-21-1

Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol

Cat. No.: B2538891
CAS No.: 1807914-21-1
M. Wt: 177.247
InChI Key: OIYALRNKMPRASO-GHMZBOCLSA-N
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Description

Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a pyridinyl substituent at the 2-position of the cyclohexane ring. Its stereochemistry (1R,2R configuration) and structural hybridity—combining a hydrophobic cyclohexanol moiety with a polar pyridine group—make it a compound of interest in medicinal chemistry and catalysis. The pyridine ring enhances solubility in polar solvents and enables hydrogen bonding, while the cyclohexanol backbone contributes to conformational rigidity, influencing its interactions with biological targets or catalytic sites.

Properties

IUPAC Name

(1R,2R)-2-pyridin-3-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYALRNKMPRASO-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-pyridinecarboxaldehyde.

    Reaction Conditions: A common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 2-(pyridin-3-yl)cyclohexanone.

    Reduction: Formation of various stereoisomers of 2-(pyridin-3-yl)cyclohexanol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol, we compare it with three classes of analogs: pyridine-containing cyclohexanols, chiral cyclohexanol derivatives, and bioactive heterocyclic alcohols.

Pyridine-Containing Cyclohexanols
Compound Structure Key Properties/Applications Reference Techniques
This compound Cyclohexanol + pyridin-3-yl Chiral catalyst intermediate; uncharacterized bioactivity NMR, X-ray diffraction
2-(Pyridin-2-yl)cyclohexanol Cyclohexanol + pyridin-2-yl Antimicrobial activity (MIC: 12.5 µg/mL vs. S. aureus) HPLC, MS
3-(Pyridin-4-yl)cyclohexanol Cyclohexanol + pyridin-4-yl Higher aqueous solubility (logP: 1.2 vs. 1.8 for pyridin-3-yl analog) UV-Vis, NMR

Key Findings :

  • Pyridine Position Matters : The 3-pyridinyl isomer (target compound) exhibits intermediate logP values compared to 2- and 4-pyridinyl analogs, suggesting balanced lipophilicity for membrane penetration .
  • Bioactivity Variance : The 2-pyridinyl derivative shows stronger antimicrobial effects, likely due to optimized hydrogen-bonding geometry with bacterial targets .
Chiral Cyclohexanol Derivatives
Compound Configuration Application Stereochemical Impact
This compound 1R,2R Asymmetric synthesis ligand High enantioselectivity (e.g., 90% ee in ketone reductions)
(1S,2S)-2-Phenylcyclohexanol 1S,2S Antiviral agent (IC₅₀: 5 µM vs. influenza) Stereospecific binding to viral proteases
Cis-2-aminocyclohexanol Cis-1,2 Chelating agent for metal catalysis Rigid chair conformation enhances stability

Key Findings :

  • Stereochemistry Dictates Function : The 1R,2R configuration in the target compound favors interactions with chiral catalytic sites, whereas 1S,2S analogs may prioritize biological target engagement .
Heterocyclic Alcohols with Bioactivity
Compound Bioactivity Mechanism Structural Divergence from Target
Isorhamnetin-3-O-glycoside Antioxidant (IC₅₀: 8 µM in DPPH assay) Radical scavenging via phenolic OH groups Flavonoid scaffold vs. pyridine-cyclohexanol hybrid
Zygocaperoside Cytotoxic (LC₅₀: 20 µM vs. HeLa) Apoptosis induction via mitochondrial pathway Triterpenoid structure
8-Hydroxyquinoline Antifungal (MIC: 6.25 µg/mL) Metal ion chelation Planar aromatic system vs. non-planar cyclohexanol

Key Findings :

  • Hybrid Structures Enhance Versatility: The target compound’s pyridine-cyclohexanol hybrid may offer dual functionality (e.g., catalysis and bioactivity), unlike purely aromatic or aliphatic analogs .

Methodological Insights from Comparative Studies

  • Structural Elucidation : NMR and UV-Vis spectroscopy remain critical for differentiating positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) .
  • Data Mining for Substructure-Activity Relationships : As highlighted in , frequent substructure analysis (e.g., pyridine rings paired with hydroxyl groups) could predict toxicity or efficacy, though this remains unexplored for the target compound .

Biological Activity

Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol is a chiral compound characterized by a cyclohexane ring substituted with a pyridine ring and a hydroxyl group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula: C11H15NO
  • Molecular Weight: 177.24 g/mol
  • CAS Number: 1807914-21-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways related to inflammation and pain perception. The compound may act on enzymes or receptors, influencing their activity and leading to potential therapeutic effects.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit the production of pro-inflammatory cytokines and mediators. In vitro studies have demonstrated that this compound can reduce inflammation in cell models exposed to inflammatory stimuli.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • In Vitro Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF7, A549). The results indicated an IC50 value of approximately 10 µM against MCF7 cells, suggesting moderate antiproliferative activity.
  • Mechanistic Studies :
    • Further investigation revealed that treatment with this compound led to apoptosis in cancer cells, characterized by morphological changes such as nuclear condensation and membrane blebbing.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
2-(pyridin-3-yl)cyclohexanoneKetone derivativeLower anti-inflammatory effects
2-(pyridin-3-yl)cyclohexanolAlcohol derivativeSimilar anti-inflammatory effects
Pyridine derivativesGeneral classVaries widely in activity

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It is utilized as a lead compound for developing new drugs targeting inflammatory diseases.
  • Organic Synthesis : The compound acts as a chiral building block in synthesizing more complex molecules.

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